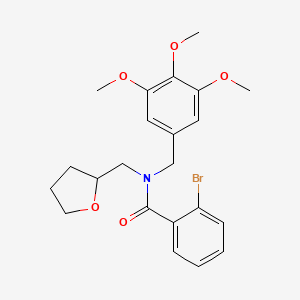

2-bromo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide

Beschreibung

This compound features a benzamide core substituted with a bromine atom at the 2-position and two distinct nitrogen-bound groups: a tetrahydrofuran-2-ylmethyl (THF-methyl) moiety and a 3,4,5-trimethoxybenzyl group. The THF-methyl group may improve solubility due to its oxygen-containing heterocycle.

Eigenschaften

Molekularformel |

C22H26BrNO5 |

|---|---|

Molekulargewicht |

464.3 g/mol |

IUPAC-Name |

2-bromo-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C22H26BrNO5/c1-26-19-11-15(12-20(27-2)21(19)28-3)13-24(14-16-7-6-10-29-16)22(25)17-8-4-5-9-18(17)23/h4-5,8-9,11-12,16H,6-7,10,13-14H2,1-3H3 |

InChI-Schlüssel |

RAEHSZXLMIAKAD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)C3=CC=CC=C3Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Brom-N-(Tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamid umfasst in der Regel mehrere Schritte:

Bildung der Tetrahydrofuran-2-ylmethylgruppe: Dieser Schritt beinhaltet die Reaktion von Tetrahydrofuran mit einem geeigneten Alkylierungsmittel, um die Tetrahydrofuran-2-ylmethylgruppe zu bilden.

Anbindung der Trimethoxybenzylgruppe: Die Trimethoxybenzylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung eines Trimethoxybenzylhalogenids und einer geeigneten Base eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung entsprechender Aldehyde oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können das Bromatom angreifen und es in ein Wasserstoffatom umwandeln oder die Carbonylgruppe zu einem Alkohol reduzieren.

Substitution: Das Bromatom kann durch verschiedene Nucleophile, wie Amine oder Thiole, substituiert werden, um neue Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise verwendet.

Substitution: Nucleophile wie Natriumazid (NaN3) oder Thioharnstoff können unter milden Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Aldehyden oder Carbonsäuren.

Reduktion: Bildung von Alkoholen oder dehalogenierten Produkten.

Substitution: Bildung neuer Derivate mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds structurally similar to 2-bromo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide exhibit significant antimicrobial properties. The evaluation of various derivatives has shown promising results against a range of bacterial and fungal strains.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of synthesized benzamide derivatives against Gram-positive and Gram-negative bacteria as well as fungal species. The results are summarized in Table 1 below:

| Compound | MIC (µM) | Bacterial Strains | Fungal Strains |

|---|---|---|---|

| N1 | 1.27 | Bacillus subtilis | Candida albicans |

| N8 | 1.43 | Escherichia coli | Aspergillus niger |

| N22 | 2.60 | Klebsiella pneumoniae | - |

These findings suggest that certain derivatives can effectively inhibit microbial growth, highlighting the potential of this class of compounds in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of the compound has also been investigated. Studies focusing on its effect against human colorectal carcinoma cell lines have shown that specific derivatives demonstrate significant cytotoxicity.

Case Study: Anticancer Screening

A detailed evaluation of synthesized benzamide derivatives against HCT116 cell lines revealed the following IC50 values:

| Compound | IC50 (µM) |

|---|---|

| N9 | 5.85 |

| N18 | 4.53 |

| Standard (5-FU) | 9.99 |

The results indicate that compounds N9 and N18 are more potent than the standard drug 5-Fluorouracil, suggesting their potential as effective anticancer agents .

Wirkmechanismus

The mechanism of action of 2-bromo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the trimethoxybenzyl group can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Benzamide Derivatives

Key Findings:

Substituent Effects on Bioactivity: The 3,4,5-trimethoxybenzyl group is critical in COX-2 inhibition, as seen in benzoxazole derivatives . Bromine placement matters: Bromine on the benzamide core (target compound) vs. pyrimidine () alters electronic properties and target specificity .

Solubility and Pharmacokinetics :

- The THF-methyl group in the target compound likely enhances solubility compared to purely aromatic analogs (e.g., N-(4-bromophenyl)-3,4,5-trimethoxybenzamide) .

- Fluorine substitution () may increase metabolic stability but reduce binding affinity compared to bromine .

Synthetic Routes: The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt), similar to methods for 2-amino-N-substituted-5-bromobenzamides . In contrast, pyrimidine-containing analogs () require nucleophilic substitutions on heterocyclic cores .

Biologische Aktivität

The compound 2-bromo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromine atom , a tetrahydrofuran moiety , and a trimethoxybenzyl group , which contribute to its unique properties. The presence of these functional groups suggests possible interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of benzamide derivatives, including compounds similar to 2-bromo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide. For instance, certain benzimidazole derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 µg/ml . Although specific data for the compound is limited, its structural similarity to effective antimicrobial agents suggests potential efficacy.

Anticancer Activity

Benzamide derivatives have been explored for their anticancer properties. Research indicates that some benzamide compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving epigenetic modifications and downregulation of key proteins involved in cell growth . The compound's structure may allow it to interact with similar pathways, warranting further investigation into its anticancer potential.

Enzyme Inhibition

The compound's design suggests it could act as an inhibitor of specific enzymes involved in metabolic pathways. For example, some benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis . This inhibition can lead to reduced cell proliferation in rapidly dividing cells, such as cancer cells.

Case Studies and Research Findings

- Antibacterial Screening : A study on related benzamide compounds revealed that modifications at the benzyl position significantly affected antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria .

- Anticancer Mechanisms : In vitro studies on benzamide derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This mechanism highlights the potential for 2-bromo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.